molecular formula C19H15NO4 B2990114 prop-2-yn-1-yl 4-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)butanoate CAS No. 295807-38-4

prop-2-yn-1-yl 4-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)butanoate

Cat. No.: B2990114
CAS No.: 295807-38-4
M. Wt: 321.332
InChI Key: QTOXJJMRQGIBPL-UHFFFAOYSA-N
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Description

Prop-2-yn-1-yl 4-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)butanoate is a synthetic ester derivative of the 1,3-dioxobenzo[de]isoquinoline scaffold. This compound features a propargyl (prop-2-yn-1-yl) ester group attached to a butanoate chain, which is linked to the benzo[de]isoquinolinone core. The benzo[de]isoquinolinone moiety is a planar, electron-deficient aromatic system, making it a versatile pharmacophore in medicinal and agrochemical research.

Properties

IUPAC Name

prop-2-ynyl 4-(1,3-dioxobenzo[de]isoquinolin-2-yl)butanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15NO4/c1-2-12-24-16(21)10-5-11-20-18(22)14-8-3-6-13-7-4-9-15(17(13)14)19(20)23/h1,3-4,6-9H,5,10-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QTOXJJMRQGIBPL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CCOC(=O)CCCN1C(=O)C2=CC=CC3=C2C(=CC=C3)C1=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of prop-2-yn-1-yl 4-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)butanoate typically involves several key steps:

  • Formation of the 1,3-dioxoisoquinoline core through cyclization reactions.

  • Introduction of the butanoate group via esterification reactions.

  • Addition of the prop-2-yn-1-yl group through nucleophilic substitution or similar mechanisms.

These reactions often require specific catalysts, solvents, and reaction conditions to ensure high yields and purity.

Industrial Production Methods

In an industrial setting, the production of this compound might be optimized through scalable processes, including continuous flow synthesis and automated reaction monitoring. The use of high-throughput screening methods and computational chemistry can aid in the development of efficient synthetic routes.

Chemical Reactions Analysis

Types of Reactions

Prop-2-yn-1-yl 4-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)butanoate can undergo various chemical reactions, including:

  • Oxidation

  • Reduction

  • Substitution (nucleophilic or electrophilic)

  • Hydrolysis

Common Reagents and Conditions

  • Oxidation: : Can be carried out using oxidizing agents such as potassium permanganate or chromium trioxide.

  • Reduction: : Commonly achieved using reducing agents like sodium borohydride or lithium aluminum hydride.

  • Substitution: : Nucleophilic substitutions often use bases like sodium hydride, while electrophilic substitutions may utilize Lewis acids.

  • Hydrolysis: : Acidic or basic hydrolysis conditions, using hydrochloric acid or sodium hydroxide, respectively.

Major Products

The reactions produce various derivatives depending on the specific conditions, such as hydroxylated, reduced, or substituted products.

Scientific Research Applications

Prop-2-yn-1-yl 4-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)butanoate has numerous applications in scientific research:

  • Chemistry: : Used as an intermediate in the synthesis of more complex molecules and materials.

  • Biology: : Investigated for its potential interactions with biological macromolecules like proteins and nucleic acids.

  • Medicine: : Explored for its possible therapeutic effects, including anti-cancer, anti-inflammatory, and antimicrobial activities.

  • Industry: : Utilized in the development of new materials with unique properties, such as polymers and nanomaterials.

Mechanism of Action

The mechanism of action for prop-2-yn-1-yl 4-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)butanoate involves several molecular targets and pathways:

  • Molecular Targets: : Enzymes, receptors, and other biomolecules that interact specifically with the compound.

  • Pathways Involved: : Cellular signaling pathways, metabolic processes, and gene expression regulation influenced by the compound’s presence.

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below compares prop-2-yn-1-yl 4-(1,3-dioxo-...)butanoate with structurally related compounds:

Compound Name Molecular Formula Molecular Weight Key Substituent Melting Point (°C) Boiling Point (°C) Solubility
Prop-2-yn-1-yl 4-(1,3-dioxo-...)butanoate C₁₉H₁₅NO₄ 321.33 (calc.) Propargyl ester N/A ~400–484 (pred.) Organic solvents
Ethyl 4-(1,3-dioxo-...)butanoate C₁₈H₁₇NO₄ 311.33 Ethyl ester 78–80 484.6 Ethanol, chloroform
4-(1,3-Dioxo-...)butanoic acid C₁₆H₁₃NO₄ 283.28 Carboxylic acid N/A N/A Limited aqueous
Methyl 3-(1,3-dioxo-...)propanoate C₁₆H₁₃NO₄ 283.28 Methyl ester N/A N/A Crystallizes in MeOH
Diethyl phosphonate derivative C₂₀H₂₁N₃O₇P 446.37 Phosphonylated triazole 113–170 N/A Crystalline solids

Key Observations :

  • The propargyl ester has a higher molecular weight than ethyl or methyl analogs due to the triple bond in the propargyl group.
  • Ethyl and methyl esters exhibit lower melting points compared to phosphonylated derivatives, which form stable crystalline solids .

Biological Activity

Prop-2-yn-1-yl 4-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)butanoate is a complex organic compound notable for its potential biological activities. This compound features an alkyne group and an isoquinoline moiety, which contribute to its unique chemical reactivity and therapeutic potential. This article reviews the biological activities associated with this compound, synthesizing findings from various studies.

The molecular formula of this compound is C17H17N2O4, with a molecular weight of approximately 293.27 g/mol. The structural characteristics include:

Property Value
Molecular FormulaC17H17N2O4
Molecular Weight293.27 g/mol
Functional GroupsAlkyne, Dioxo

Biological Activities

Research indicates that compounds similar to this compound exhibit a variety of biological activities:

  • Anticancer Activity : Studies have shown that derivatives of isoquinoline compounds can inhibit cancer cell proliferation. The presence of the dioxo group enhances the interaction with biological targets involved in tumor growth .
  • Antiviral Properties : There is evidence suggesting that similar compounds can act as inhibitors of viral enzymes, particularly in the context of hepatitis C virus (HCV) . The structural features may facilitate binding to viral polymerases, thereby disrupting replication.
  • Antimicrobial Effects : Some isoquinoline derivatives have demonstrated antimicrobial properties, potentially due to their ability to disrupt cellular membranes or inhibit key metabolic pathways in bacteria .

The mechanism by which this compound exerts its biological effects is still under investigation. However, preliminary studies suggest:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways critical for cancer cell survival and viral replication.
  • Receptor Interaction : It is hypothesized that the compound could interact with receptors or proteins that modulate cell signaling pathways related to apoptosis and proliferation.

Case Study 1: Anticancer Activity

A study evaluating the anticancer potential of isoquinoline derivatives found that compounds with similar structures exhibited significant cytotoxic effects on various cancer cell lines, including breast and prostate cancer cells. The study highlighted the importance of the alkyne functional group in enhancing biological activity .

Case Study 2: Antiviral Screening

In a high-throughput screening assay for HCV polymerase inhibitors, several isoquinoline derivatives were identified as potent inhibitors. The structure–activity relationship (SAR) analysis indicated that modifications to the dioxo group significantly influenced antiviral efficacy .

Q & A

Q. What synthetic methodologies are recommended for preparing prop-2-yn-1-yl 4-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)butanoate?

The synthesis of related 1,3-dioxo-benzo[de]isoquinoline derivatives often involves condensation or esterification reactions. For example:

  • Step 1 : React 1,8-naphthalic anhydride with hydroxylamine derivatives (e.g., hydroxylamine hydrochloride) in pyridine at 100°C for 10 hours to form the core benzo[de]isoquinoline-dione structure .
  • Step 2 : Esterify the resulting acid (e.g., 4-(1,3-dioxo-benzo[de]isoquinolin-2-yl)butanoic acid) with propargyl alcohol (prop-2-yn-1-ol) using a catalytic acid (e.g., H₂SO₄) in methanol under reflux for 5 hours .
    Key Considerations : Monitor reaction progress via TLC or HPLC. Purify via recrystallization (e.g., using MeOH/CHCl₃ mixtures) or column chromatography.

Q. How can the crystal structure of this compound be resolved, and what parameters are critical for refinement?

Single-crystal X-ray diffraction (SC-XRD) is the gold standard. Parameters include:

  • Space Group : Monoclinic P21/c (common for similar derivatives) with unit cell dimensions (e.g., a = 9.930 Å, b = 6.980 Å, c = 18.954 Å, β = 93.08°) .
  • Data Collection : Use a Bruker APEX-II diffractometer with MoKα radiation (λ = 0.15406 Å). Ensure completeness >99% within θmax = 25.0° .
  • Refinement : Employ SHELXL for small-molecule refinement. Address twinning or disorder using restraints (e.g., SIMU, DELU) .

Q. What spectroscopic techniques are suitable for characterizing this compound?

  • IR Spectroscopy : Confirm ester (C=O ~1730 cm⁻¹) and naphthalimide (C=O ~1700 cm⁻¹) stretches .
  • ¹H/¹³C NMR : Identify propargyl protons (δ ~2.5 ppm for -C≡CH) and butanoate methylene groups (δ ~4.2 ppm) .
  • Mass Spectrometry : Use HRMS (ESI+) to verify molecular ion [M+H]⁺.

Advanced Research Questions

Q. How can structure-activity relationships (SAR) be explored for derivatives of this compound in biological applications?

  • Functionalization : Introduce substituents (e.g., bromo, nitro, or alkyl groups) at the benzo[de]isoquinoline core via electrophilic substitution or cross-coupling reactions .
  • Assay Design : Test derivatives for receptor agonism/antagonism (e.g., LPA2 receptor binding using competitive ELISA with EC₅₀ values in the picomolar range) .
  • Data Analysis : Use molecular docking (e.g., AutoDock Vina) to correlate substituent effects with binding affinity .

Q. What strategies resolve contradictions in biological activity data between in vitro and in vivo studies?

  • Metabolic Stability : Assess hepatic clearance using microsomal assays (e.g., human liver microsomes) .
  • Solubility Optimization : Modify propargyl or butanoate groups to enhance aqueous solubility (e.g., sodium salt formation) .
  • In Vivo Validation : Conduct pharmacokinetic studies in rodent models, measuring AUC and half-life .

Q. How can this compound be integrated into photoresponsive materials for 3D printing applications?

  • Photopolymerization : Use naphthalimide derivatives as photoinitiators under visible light (λ = 405–450 nm). Monitor radical generation via ESR spectroscopy .
  • Formulation : Blend with water-soluble polymers (e.g., PEGDA) and crosslinkers. Optimize print resolution using rheometry .
    Example : Sodium 4-((6-octylthio-1,3-dioxo-benzo[de]isoquinolin-2-yl)methyl)cyclohexanecarboxylate achieved 81% yield in THF/H₂O .

Methodological Tables

Q. Table 1. Comparative Yields for Esterification Reactions

Acid PrecursorAlcoholCatalystSolventTemp (°C)Time (h)Yield (%)Source
4-(1,3-dioxo-benzo[de]isoquinolin-2-yl)butanoic acidPropargyl alcoholH₂SO₄MeOH65585
6-Bromo-analogueEthanolH₂SO₄CHCl₃78691

Q. Table 2. Key Crystallographic Data

ParameterValueSource
Space GroupP21/c
Unit Cell Volume (ų)1311.9
R₁/wR₂0.0400/0.1142
Twinning Fraction0.25 (if applicable)

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